molecular formula C6H16N2O B1344310 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol CAS No. 5753-48-0

2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol

Cat. No.: B1344310
CAS No.: 5753-48-0
M. Wt: 132.2 g/mol
InChI Key: PUIXOJJCTJVSBX-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of both amine and alcohol functional groups, making it a versatile compound in various chemical reactions and applications. This compound is commonly used in the synthesis of other chemicals, pharmaceuticals, and as an intermediate in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol can be synthesized through several methods. One common method involves the reaction of ethylenediamine with ethylene oxide. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and efficiency. Large-scale production may use catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. In biochemical assays, it can participate in reactions that alter the structure and function of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs. The presence of both primary and secondary amine groups, along with an alcohol group, allows for diverse chemical transformations and applications .

Properties

IUPAC Name

2-[2-aminoethyl(ethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-2-8(4-3-7)5-6-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIXOJJCTJVSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627459
Record name 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5753-48-0
Record name 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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